molecular formula C11H9NO3 B1610648 Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate CAS No. 70758-34-8

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

Cat. No. B1610648
CAS RN: 70758-34-8
M. Wt: 203.19 g/mol
InChI Key: YOMAQGQZZWDMGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Scientific Research Applications

Anticancer Activity

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate derivatives have been investigated for their potential anticancer properties. For instance, derivatives like 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant anticancer activity against breast cancer MCF-7 cell line, as compared to the reference compound Dox (Gaber et al., 2021).

Synthesis and Structural Analysis

The compound has been a focus in the synthesis of new derivatives, where its structure and properties are explored using techniques like NMR spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations. These studies are vital for understanding the interaction mechanisms with biological targets (Hayani et al., 2021).

Radiochemical Studies

In research for N-methyl-D-aspartate receptor studies in the human brain, derivatives of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate have been synthesized for use as tracers in SPECT (Single Photon Emission Computed Tomography) imaging. This showcases the compound's application in neuroscientific research and diagnostic imaging (Dumont & Slegers, 1996).

Antihypoxic Activity

Certain derivatives of this compound have been synthesized and tested for their antihypoxic effects, indicating potential in the development of new treatments for conditions related to oxygen deprivation in tissues (Ukrainets et al., 2014).

Potential in Antiviral Research

Derivatives of Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate have been studied for their ability to inhibit Hepatitis B Virus replication, demonstrating the compound's potential application in antiviral drug development (Kovalenko et al., 2020).

properties

IUPAC Name

methyl 2-oxo-1H-quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAQGQZZWDMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=O)NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500624
Record name Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate

CAS RN

70758-34-8
Record name Methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 Grams of 5-carboxycarbostyril was suspended in 100 ml of methanol, and hydrogen chloride gas was saturated by bubbling into this suspension, then the reaction mixture was refluxed for 3 hours. The reaction mixture was concentrated to be reduced one-half volume of its initial value, and the precipitated crystals were collected by filtration. The crystals were purified by a silica gel column chromatography, and recrystallized from methanol-chloroform to obtain 230 mg of 5-methoxycarbonylcarbostyril in the form of colorless powdery product.
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Synthesis routes and methods II

Procedure details

10 Grams of m-methoxycarbonyl-N-(β-ethoxyacryloyl)aniline was added to 100 ml of concentrated sulfuric acid gradually, and this mixture was stirred at a room temperature for 2 hours, then at 45° C. for 4 hours. The reaction mixture was poured in ice-water, and the precipitated crystals were collected by filtration and were washed with water. Thus obtained crude crystals were recrystallized from methanol-chloroform to obtain 6.97 g of 5-methoxycarbonylcarbostyril.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Broch, H Hénon, AL Debaud, ML Fogeron… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis of non-peptidic helix mimetics based on a trimeric quinoline scaffold is described. The ability of these new compounds, as well as their synthetic dimeric intermediates, to …
Number of citations: 18 www.sciencedirect.com

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